molecular formula C57H98 B12106158 alpha alpha alpha 24R-METHYLCHOLEST-3-ENE AND alpha alpha alpha 24R-ETHYLCHOLEST-3-ENE

alpha alpha alpha 24R-METHYLCHOLEST-3-ENE AND alpha alpha alpha 24R-ETHYLCHOLEST-3-ENE

Cat. No.: B12106158
M. Wt: 783.4 g/mol
InChI Key: UWMUUPHZSXKMGD-UHFFFAOYSA-N
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Description

α α α 24R-METHYLCHOLEST-3-ENE: and α α α 24R-ETHYLCHOLEST-3-ENE are steroidal compounds with fascinating structures. Let’s break down their features:

  • α α α 24R-METHYLCHOLEST-3-ENE

    • Molecular Formula: C57H98
    • Molecular Weight: 783.39 g/mol
    • IUPAC Name: 17-(5,6-dimethylheptan-2-yl)-10,13-dimethyl-2,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene
  • α α α 24R-ETHYLCHOLEST-3-ENE

    • Molecular Formula: C28H48
    • Molecular Weight: 400.68 g/mol
    • IUPAC Name: 17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene

Preparation Methods

Synthetic Routes:

  • These compounds can be synthesized through multi-step organic synthesis.
  • Key steps involve cyclization, rearrangement, and selective functional group modifications.

Reaction Conditions:

  • Specific reaction conditions depend on the synthetic route.
  • Commonly used reagents include Grignard reagents, acid-catalyzed cyclizations, and hydrogenation catalysts.

Industrial Production:

  • Industrial-scale production methods may involve enzymatic transformations or microbial fermentation.
  • Optimization of yield and purity is crucial for commercial viability.

Chemical Reactions Analysis

Types of Reactions:

  • Both compounds can undergo various reactions:
    • Oxidation: Oxidative cleavage of side chains.
    • Reduction: Reduction of double bonds.
    • Substitution: Alkylations or halogenations.

Common Reagents and Conditions:

  • Oxidation: KMnO4, OsO4, or CrO3.
  • Reduction: H2/Pd-C, LiAlH4, or NaBH4.
  • Substitution: Alkyl halides, Lewis acids, or nucleophiles.

Major Products:

  • Oxidation: Aldehydes or ketones.
  • Reduction: Saturated sterols.
  • Substitution: Alkylated derivatives.

Scientific Research Applications

    Chemistry: Precursors for steroidal drug synthesis.

    Biology: Studying membrane fluidity and lipid metabolism.

    Medicine: Potential therapeutic agents (e.g., anti-inflammatory or anticancer).

    Industry: Used in cosmetics, pharmaceuticals, and hormone replacement therapy.

Mechanism of Action

  • These compounds likely interact with cell membrane receptors or intracellular signaling pathways.
  • Further research is needed to elucidate specific targets.

Comparison with Similar Compounds

    Uniqueness: The combination of 24R configuration, methyl group, and ethyl group sets them apart.

    Similar Compounds: Other steroidal analogs like cholesterol, ergosterol, and stigmasterol.

Properties

Molecular Formula

C57H98

Molecular Weight

783.4 g/mol

IUPAC Name

17-(5,6-dimethylheptan-2-yl)-10,13-dimethyl-2,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene;17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene

InChI

InChI=1S/C29H50.C28H48/c1-7-22(20(2)3)12-11-21(4)25-15-16-26-24-14-13-23-10-8-9-18-28(23,5)27(24)17-19-29(25,26)6;1-19(2)20(3)10-11-21(4)24-14-15-25-23-13-12-22-9-7-8-17-27(22,5)26(23)16-18-28(24,25)6/h8,10,20-27H,7,9,11-19H2,1-6H3;7,9,19-26H,8,10-18H2,1-6H3

InChI Key

UWMUUPHZSXKMGD-UHFFFAOYSA-N

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC=C4)C)C)C(C)C.CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC=C4)C)C

Origin of Product

United States

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